Cholesteryl palmitoleate
Overview
Description
Cholesteryl palmitoleate is a cholesterol ester formed by the esterification of cholesterol with palmitoleic acid. It is a lipid molecule that plays a significant role in various biological processes, particularly in lipid metabolism and cellular signaling. This compound is found in various tissues and is involved in the storage and transport of cholesterol and fatty acids.
Mechanism of Action
Target of Action
Cholesteryl palmitoleate primarily targets THP-1 macrophages . These cells play a crucial role in the body’s immune response, particularly in the process of atherosclerosis . The compound interacts with these cells, affecting their function and behavior .
Mode of Action
This compound interacts with its target cells by affecting the phosphorylation of Akt within THP-1 macrophages . This interaction is influenced by the concentration of free fatty acids (FFAs), with the palmitoleate component of the total FFA specifically affecting Akt phosphorylation . This interaction leads to changes in the levels of select molecular species of phosphoinositides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Akt signaling pathway . This pathway plays a key role in multiple cellular processes, including cell proliferation, survival, and metabolism . By influencing the phosphorylation of Akt, this compound can affect these processes and alter the behavior of THP-1 macrophages .
Result of Action
The primary result of this compound’s action is a reduction in apolipoprotein A-I-mediated cholesterol efflux . This means that the compound impairs the ability of THP-1 macrophages to remove cholesterol, which can contribute to the progression of atherosclerosis . This effect can be reversed in the presence of the Akt inhibitor MK-2206 .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s effects on Akt phosphorylation are dependent on the concentration of FFAs . This suggests that dietary factors and other conditions that affect FFA levels could potentially influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Cholesteryl palmitoleate interacts with various biomolecules. It is involved in the regulation of systemic metabolism . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Cellular Effects
This compound has been shown to influence cell function. It has been found to increase Akt phosphorylation in THP-1 macrophages and reduce apoA-I-mediated cholesterol efflux . It also plays a role in the regulation of insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to increase Akt phosphorylation in THP-1 macrophages, which in turn reduces apoA-I-mediated cholesterol efflux . This effect can be reversed by inhibiting Akt phosphorylation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the phosphorylation of Akt within THP-1 macrophages increases with total FFA concentration and that phosphorylation is elevated up to 18 hours .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a part of the cholesterol metabolism, playing a role in the regulation of systemic metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is predominantly localized to cell membranes, where it interacts with the adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .
Subcellular Localization
This compound is predominantly localized to cell membranes . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl palmitoleate can be synthesized through the esterification of cholesterol with palmitoleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the reactants dissolved in an organic solvent like toluene or dichloromethane. The reaction mixture is heated to a temperature of around 60-80°C for several hours until the esterification is complete. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids or enzymes. The reaction conditions are optimized to maximize yield and purity. After the reaction, the product is purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cholesteryl palmitoleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxysterols and other oxidation products. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield cholesterol and palmitoleic acid. This reaction is catalyzed by enzymes such as esterases or lipases.
Transesterification: this compound can undergo transesterification reactions with other fatty acids or alcohols, leading to the formation of different cholesterol esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Hydrolysis: Enzymes such as esterases or lipases, or acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases, with the reaction carried out under mild heating.
Major Products Formed
Oxidation: Oxysterols and other oxidation products.
Hydrolysis: Cholesterol and palmitoleic acid.
Transesterification: Different cholesterol esters depending on the fatty acid or alcohol used.
Scientific Research Applications
Cholesteryl palmitoleate has various scientific research applications, including:
Chemistry: Used as a model compound to study lipid chemistry and esterification reactions.
Biology: Investigated for its role in lipid metabolism, cellular signaling, and membrane structure.
Medicine: Studied for its potential therapeutic effects in conditions such as atherosclerosis and metabolic disorders. It is also used in drug delivery systems due to its ability to form liposomes and other lipid-based carriers.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and nutritional supplements due to its emollient and stabilizing properties.
Comparison with Similar Compounds
Cholesteryl palmitoleate can be compared with other cholesterol esters, such as cholesteryl oleate, cholesteryl linoleate, and cholesteryl stearate. These compounds share similar structural features but differ in the fatty acid component. The uniqueness of this compound lies in its specific fatty acid, palmitoleic acid, which has distinct biological properties compared to other fatty acids.
Similar Compounds
Cholesteryl oleate: Ester of cholesterol and oleic acid.
Cholesteryl linoleate: Ester of cholesterol and linoleic acid.
Cholesteryl stearate: Ester of cholesterol and stearic acid.
This compound’s unique properties make it a valuable compound for research and industrial applications, particularly in the fields of lipid metabolism, drug delivery, and cosmetic formulations.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODJWNWCVNUPAQ-XDOSKZMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312800 | |
Record name | Cholesteryl palmitoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | CE(16:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16711-66-3 | |
Record name | Cholesteryl palmitoleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16711-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl 9-hexadecenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesteryl palmitoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLESTERYL PALMITOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132TTN4QMV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CE(16:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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